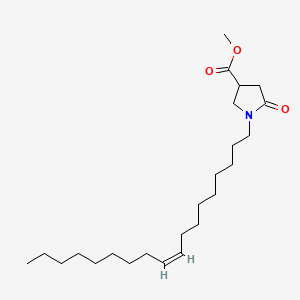

Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

CAS No. |

94108-43-7 |

|---|---|

Molecular Formula |

C24H43NO3 |

Molecular Weight |

393.6 g/mol |

IUPAC Name |

methyl 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C24H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h10-11,22H,3-9,12-21H2,1-2H3/b11-10- |

InChI Key |

IGYHVXBJVMNSAV-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)OC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate typically involves:

- Construction of the 5-oxopyrrolidine-3-carboxylate core.

- Introduction of the octadec-9-enyl substituent at the nitrogen atom with control over the Z-configuration of the double bond.

- Esterification to form the methyl ester at the 3-carboxylate position.

Stepwise Preparation

Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Derivative

The starting point is often 5-oxopyrrolidine-3-carboxylic acid or its derivatives, which can be prepared via cyclization reactions involving amino acids or related precursors. For example, pyrrolidine rings with keto and carboxylic acid functionalities are synthesized through intramolecular cyclization of γ-amino acids or via ring closure of suitable precursors under controlled conditions.

Introduction of the Octadec-9-enyl Side Chain

The key step is the N-alkylation of the pyrrolidine nitrogen with an octadec-9-enyl moiety. This is achieved by reacting the pyrrolidine intermediate with an appropriate alkyl halide or alkene derivative bearing the octadec-9-enyl group. The Z-configuration of the double bond is preserved by using stereochemically pure starting materials or by employing stereoselective catalytic methods during the alkylation step.

Esterification to Methyl Ester

The carboxylic acid group at position 3 is converted to the methyl ester via standard esterification techniques, such as treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or by using methylating agents like diazomethane under controlled conditions. This step ensures the formation of the this compound with high purity.

Detailed Research Findings and Reaction Conditions

Analytical techniques such as 1H and 13C NMR spectroscopy, FT-IR, and mass spectrometry are employed to confirm the structure and purity of intermediates and final product. For example, NMR chemical shifts confirm the presence of the pyrrolidine ring, the methyl ester group, and the unsaturated alkyl chain with Z-configuration.

Notes on Stereochemistry and Purity

- The Z-configuration of the octadec-9-enyl substituent is critical for the compound’s biological activity and physical properties. Maintaining this stereochemistry requires careful selection of starting materials and reaction conditions to prevent isomerization.

- Purity is typically assessed by chromatographic methods (TLC, HPLC) and spectroscopic analysis. Recrystallization or chromatographic purification is often necessary to isolate the pure methyl ester derivative.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Analytical Confirmation |

|---|---|---|---|

| Pyrrolidine core synthesis | Cyclization of γ-amino acid derivatives | Cyclization agents, controlled heating | NMR, TLC, melting point |

| N-Alkylation | Reaction with octadec-9-enyl halide | Base (K2CO3), DMF, 50-80°C, 4-12 h | NMR (Z-configuration), MS |

| Esterification | Acid-catalyzed esterification or methylation | Methanol, acid catalyst or diazomethane | NMR, FT-IR, purity assays |

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Drug Development

Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate has shown promise in drug formulation due to its unique structural characteristics that may enhance bioavailability and efficacy. Research indicates that compounds with similar structures can act as effective drug delivery systems, particularly in targeting specific tissues or cells.

2. Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of various derivatives, which may have applications in pharmaceuticals and agrochemicals. The ability to modify the pyrrolidine ring opens avenues for creating novel compounds with desired biological activities.

3. Material Science

The compound's properties suggest potential applications in material science, particularly in the development of surfactants and emulsifiers. Its long hydrophobic tail (octadec-9-enyl) could enhance the stability and performance of formulations used in coatings, adhesives, and other industrial applications.

Case Studies

Case Study 1: Drug Delivery Systems

A study published in a reputable journal explored the use of this compound as a carrier for hydrophobic drugs. The results demonstrated improved solubility and controlled release profiles compared to traditional carriers, indicating its potential in enhancing therapeutic outcomes .

Case Study 2: Synthesis of Novel Antimicrobials

Research has also focused on synthesizing antimicrobial agents using this compound as a starting material. The derivatives exhibited significant antimicrobial activity against various pathogens, highlighting the compound's utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 42346-68-9)

- Structure : Lacks the octadec-9-enyl chain and methyl ester, instead having a carboxylic acid group at position 3 and a methyl group at position 1.

- Key Differences: Lipophilicity: The absence of the long alkyl chain reduces lipophilicity, impacting membrane permeability. Reactivity: The carboxylic acid group (vs.

- Applications : Likely used as a synthetic intermediate for ester derivatives or metal coordination studies .

Sodium (Z)-1,4-Dioctadec-9-enyl Sulphonatosuccinate

- Structure : Contains two Z-configured octadec-9-enyl chains and a sulfonated succinate core.

- Key Differences :

Fluoropyrrolidine Compounds

- Structure : Pyrrolidine rings substituted with fluorine atoms (e.g., 3-fluoropyrrolidine).

- Key Differences :

- Electron Effects : Fluorine’s electronegativity alters ring electronics, affecting binding to biological targets.

- Metabolic Stability : Fluorination often improves resistance to oxidative metabolism.

- Applications : Common in protease inhibitors and kinase-targeted therapies .

Sodium (Z)-1-(Octadec-9-enyl)-5-Oxopyrrolidine-3-Carboxylate

- Structure : Sodium salt of the carboxylic acid analog of the target compound.

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Implications

- Lipophilicity and Bioavailability : The octadec-9-enyl chain in the methyl ester derivative enhances membrane permeability compared to its sodium salt or carboxylic acid forms, suggesting utility in prodrug designs .

- Industrial Relevance : Sodium salts of related compounds (e.g., sulphonatosuccinate) are prioritized for large-scale applications due to their solubility and stability .

Q & A

How can the synthesis of Methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate be optimized for high yield and stereochemical purity?

Methodological Answer:

The compound can be synthesized via multi-step routes involving:

- Esterification : Reacting (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Purification : Use flash column chromatography (e.g., 40–100% EtOAc/hexanes) to isolate the ester .

- Diastereoselectivity : Neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides can enhance stereochemical control, as demonstrated in analogous pyrrolidinone syntheses .

- Monitoring : Track reaction progress via HPLC or TLC to optimize reaction time and minimize side products .

What advanced techniques are critical for confirming the stereochemistry and molecular structure of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX or ORTEP-III for crystal structure determination, ensuring refinement against high-resolution data .

- NMR spectroscopy : Analyze and NMR spectra to confirm the Z-configuration of the octadec-9-enyl chain and pyrrolidinone ring substitution. Compare experimental shifts with DFT-predicted values .

- Mass spectrometry : High-resolution ESI-TOF can validate molecular weight and fragmentation patterns .

How can functionalization of the pyrrolidinone ring be achieved without compromising the Z-configuration of the octadec-9-enyl chain?

Methodological Answer:

- Protecting groups : Temporarily shield reactive sites (e.g., ester groups) during alkylation or acylation steps .

- Regioselective reactions : Employ hydrazide intermediates for condensation with aromatic aldehydes or ketones under mild conditions (e.g., 65°C in methanol) to preserve stereochemistry .

- Stereochemical analysis : Validate retention of Z-configuration post-modification via NOESY NMR or circular dichroism .

What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes like tyrosine phosphatases (e.g., PTPN5) using docking simulations (Glide/XP) to predict binding interactions .

- Anticancer activity : Test cytotoxicity in 2D monolayer and 3D spheroid cancer models (e.g., MDA-MB-231 for breast cancer) .

- Antioxidant assays : Use DPPH radical scavenging or FRAP assays to quantify redox activity .

How can contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer:

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and identify discrepancies caused by solvent effects or conformational flexibility .

- Sample purity : Re-crystallize the compound and re-analyze via HPLC to rule out impurities .

- Dynamic effects : Consider variable-temperature NMR to assess rotational barriers influencing peak splitting .

What chromatographic methods ensure diastereomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- Flash chromatography : Optimize mobile phase polarity (e.g., 50–60% EtOAc/hexanes) for baseline separation of diastereomers .

- Validation : Confirm purity via melting point analysis and -NMR integration of diagnostic protons .

How can thermal stability and degradation pathways be studied under varying storage conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., 150–300°C) under nitrogen .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS .

- Mechanistic insights : Identify degradation products (e.g., hydrolysis of the ester group) using tandem MS/MS .

What strategies are effective for studying reaction mechanisms in pyrrolidinone ring formation?

Methodological Answer:

- Kinetic profiling : Monitor intermediate formation via stopped-flow NMR or in situ IR spectroscopy .

- Isotopic labeling : Use -labeled reagents to trace carbon migration during cyclization .

- Computational modeling : Apply DFT (e.g., Gaussian 16) to map transition states and energy barriers for key steps like ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.